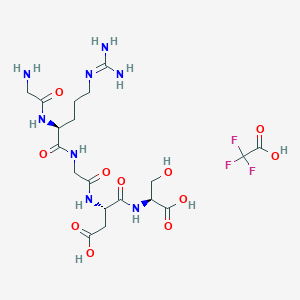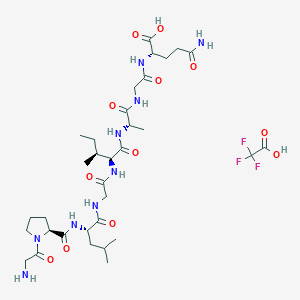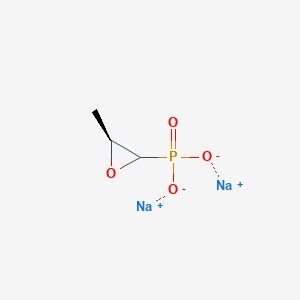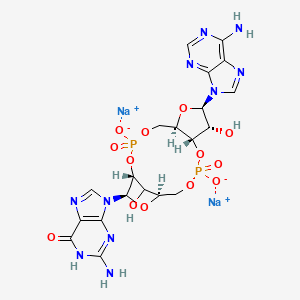
2',3'-cGAMP sodium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,3’-cGAMP sodium can be synthesized chemically or through recombinant production. The chemical synthesis involves the use of cyclic GMP-AMP synthase to catalyze the formation of the compound from adenosine and guanosine . This process typically requires the presence of double-stranded DNA to activate the enzyme .
Industrial Production Methods: Recombinant production of 2’,3’-cGAMP sodium involves the expression of cyclic GMP-AMP synthase in Escherichia coli cells. The enzyme is then used to catalyze the formation of the compound, which is subsequently purified using anion exchange chromatography . This method is more environmentally friendly and yields higher amounts of the compound compared to chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2’,3’-cGAMP sodium primarily undergoes binding reactions with proteins such as the stimulator of interferon genes . It does not typically undergo oxidation, reduction, or substitution reactions under physiological conditions.
Common Reagents and Conditions: The synthesis of 2’,3’-cGAMP sodium involves the use of adenosine, guanosine, and cyclic GMP-AMP synthase in the presence of double-stranded DNA . The reaction conditions include a suitable buffer system and the presence of divalent cations to facilitate enzyme activity .
Major Products Formed: The primary product of the synthesis is 2’,3’-cGAMP sodium itself. No significant by-products are formed under optimized reaction conditions .
Scientific Research Applications
2’,3’-cGAMP sodium has a wide range of applications in scientific research:
Mechanism of Action
2’,3’-cGAMP sodium exerts its effects by binding to the stimulator of interferon genes, a transmembrane adaptor protein . This binding induces the oligomerization of the stimulator of interferon genes and its translocation to the trans-Golgi network, initiating a signaling cascade that leads to the production of type I interferons and other cytokines . The primary molecular targets are the stimulator of interferon genes and the downstream signaling molecules involved in the interferon response .
Comparison with Similar Compounds
3’,3’-cGAMP: Another cyclic dinucleotide with a different phosphodiester linkage, produced by bacteria.
2’,2’-cGAMP: A variant with a different linkage, also involved in immune signaling.
Cyclic di-GMP: A bacterial second messenger involved in biofilm formation and other processes.
Uniqueness: 2’,3’-cGAMP sodium is unique due to its high binding affinity for the stimulator of interferon genes and its role in the mammalian innate immune response . It has a stronger binding affinity compared to other cyclic dinucleotides, making it a potent activator of the stimulator of interferon genes pathway .
Properties
IUPAC Name |
disodium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);;/q;2*+1/p-2/t6-,7-,10?,11-,12-,13-,18-,19-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVCOPPPOWRJAV-GZOOVNNNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OC[C@@H]5C([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OP(=O)(O1)[O-])O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N10Na2O13P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


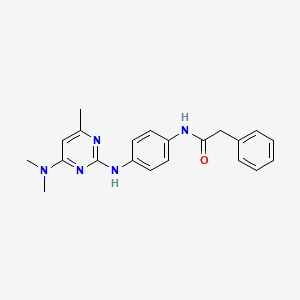
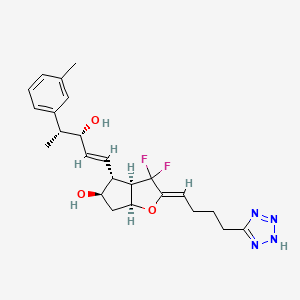
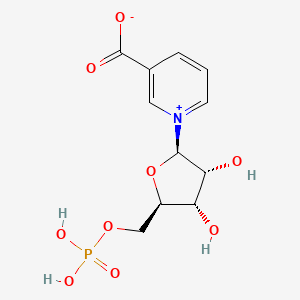
![6-Chloro-7-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methylamino]quinoline-5,8-dione](/img/structure/B8107643.png)
![7-[2-(4-methoxybenzoyl)phenyl]-N-[(4-methylphenyl)methyl]-5,5-dioxo-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B8107645.png)
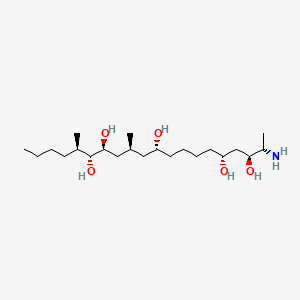
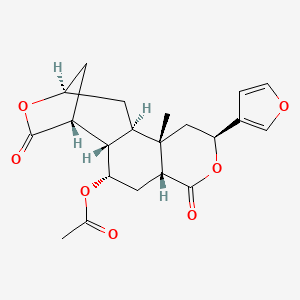
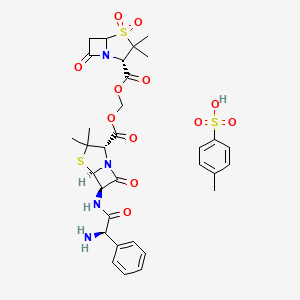
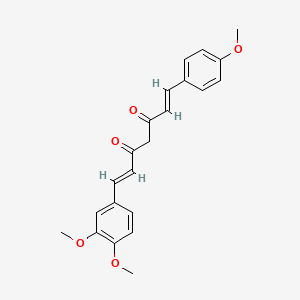
![4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide](/img/structure/B8107674.png)
